Cas no 4044-65-9 (Bitoscanate)
Bitoscanate Chemical and Physical Properties
Names and Identifiers
-
- p-Phenylene Diisothiocyanate
- 1,4-diisothiocyanatobenzene
- Bitoscanate
- 1,4-Phenylene Diisothiocyanate
- p-Phenylene diisothiocyanate(PDITC)
- 4-Phenylene diisothiocyanate
- 1,4-Diisothiocyanatobenzene,Bitoscanate,PDITC
- Benzene 1,4-Diisothiocyanate
- PDITC
- Jonit
- Benzene, 1,4-diisothiocyanato-
- Biscomate
- 1,4-phenylenediisothiocyanate
- Bitoscanate [INN]
- Phenylene thiocyanate
- Bitoscanatum [Latin]
- Bitoscanato [Spanish]
- Phenylene-1,4-diisothiocyanate
- p-Phenylene bis(isothiocyanate)
- Bitoscanatum [INN-Latin]
- Bitoscanato [INN-Spanish]
- WM 842
- 1,4-Phenylen-diisothiocyanat
- Hoe 16842
- Isothiocyanic acid p-phenylene ester
- E
-
- MDL: MFCD00004811
- Inchi: 1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H
- InChI Key: OMWQUXGVXQELIX-UHFFFAOYSA-N
- SMILES: S=C=NC1C=CC(=CC=1)N=C=S
- BRN: 2414340
Computed Properties
- Exact Mass: 191.98200
- Monoisotopic Mass: 191.98159
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 88.9
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Powder white
- Density: 1.3675 (rough estimate)
- Melting Point: 129-131 °C (lit.)
- Boiling Point: 339.4°C at 760 mmHg
- Flash Point: 167.2°C
- Refractive Index: 1.6000 (estimate)
- Solubility: chloroform: clear
- Water Partition Coefficient: Hydrolyzes in water.
- PSA: 88.90000
- LogP: 3.15520
- Merck: 1308
- Sensitiveness: Moisture Sensitive
Bitoscanate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301-H315-H319-H334-H335
- Warning Statement: P261-P301 + P310-P305 + P351 + P338-P342 + P311
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-42
- Safety Instruction: S22; S26; S36/37
- FLUKA BRAND F CODES:10-21
- RTECS:NX9150000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R22
Bitoscanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bitoscanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009565-5g |
1,4-Phenylene diisothiocyanate |
4044-65-9 | 98% | 5g |
£80.00 | 2022-02-28 | |
| Fluorochem | 009565-25g |
1,4-Phenylene diisothiocyanate |
4044-65-9 | 98% | 25g |
£248.00 | 2022-02-28 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26541-1g |
Bitoscanate |
4044-65-9 | 97% | 1g |
170.00 | 2021-06-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1279-25G |
1,4-Phenylene Diisothiocyanate |
4044-65-9 | >98.0%(GC) | 25g |
¥1490.00 | 2024-04-16 | |
| ChemScence | CS-4676-100mg |
Bitoscanate |
4044-65-9 | ≥98.0% | 100mg |
$60.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P838376-25g |
p-Phenylene Diisothiocyanate |
4044-65-9 | 96% | 25g |
1,717.00 | 2021-05-17 | |
| Apollo Scientific | OR015438-5g |
Benzene-1,4-diisothiocyanate |
4044-65-9 | 5g |
£110.00 | 2023-09-01 | ||
| Apollo Scientific | OR015438-25g |
Benzene-1,4-diisothiocyanate |
4044-65-9 | 25g |
£330.00 | 2023-09-01 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48720-100mg |
Bitoscanate (p-Phenylene diisothiocyanate) |
4044-65-9 | 98% | 100mg |
¥445.00 | 2023-09-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 258555-1G |
Bitoscanate |
4044-65-9 | 1g |
¥609.16 | 2023-12-09 |
Bitoscanate Suppliers
Bitoscanate Related Literature
-
Yilin Zhao,Junlin He,Guolin Yuan,Chunyong Xia,Yuliang Li,Chao Yu RSC Adv. 2015 5 88392
-
2. Multi-purpose electrochemical biosensor based on a “green” homobifunctional cross-linker coupled with PAMAM dendrimer grafted p-MWCNTs as a platform: application to detect α2,3-sialylated glycans and α2,6-sialylated glycans in human serumYazhen Niu,Junlin He,Yuliang Li,Yilin Zhao,Chunyong Xia,Guolin Yuan,Lei Zhang,Yuchan Zhang,Chao Yu RSC Adv. 2016 6 44865
-
3. Directing polyallylamine adsorption on microlens array patterned silicon for microarray fabricationGaurav Saini,Richard Gates,Matthew C. Asplund,Steve Blair,Sachin Attavar,Matthew R. Linford Lab Chip 2009 9 1789
-
Jie Li,Gen He,Hiroshi Ueno,Chuancheng Jia,Hiroyuki Noji,Chuanmin Qi,Xuefeng Guo Nanoscale 2016 8 16172
-
Jochen Hoffmann,Sebastian Hin,Felix von Stetten,Roland Zengerle,Günter Roth RSC Adv. 2012 2 3885
Additional information on Bitoscanate
Bitoscanate (CAS No. 4044-65-9): A Comprehensive Overview
Bitoscanate, also known by its CAS number 4044-65-9, is a compound that has garnered significant attention in recent years due to its unique properties and applications. This chemical entity is classified as a bitoscanate derivative, which is a type of organic compound with a specific structural configuration. The name Bitoscanate itself is derived from its chemical structure, which includes a bis-aryl group and a sulfonamide functional group. These structural features contribute to its distinctive reactivity and versatility in various chemical reactions.
Recent studies have highlighted the potential of Bitoscanate in the field of pharmaceutical chemistry. Researchers have explored its role as a building block for synthesizing complex molecules, particularly those with bioactive properties. The compound's ability to undergo nucleophilic substitution and aromatic substitution reactions makes it an invaluable tool in drug discovery processes. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated how Bitoscanate derivatives can be used to design novel antimicrobial agents, showcasing its promise in addressing the growing threat of antibiotic resistance.
In addition to its pharmaceutical applications, Bitoscanate has found utility in the synthesis of advanced materials. Its ability to form stable covalent bonds under mild conditions has made it a preferred choice in the development of polymeric materials and nanocomposites. A notable example is its use as a crosslinking agent in the production of biodegradable polymers, which are increasingly being adopted in sustainable packaging solutions. This application aligns with the global trend toward environmentally friendly materials, emphasizing Bitoscanate's role in promoting green chemistry.
The synthesis of Bitoscanate involves a multi-step process that typically begins with the preparation of an aryl sulfonamide intermediate. This intermediate undergoes further functionalization to introduce the bis-aryl group, resulting in the final product. The reaction conditions are carefully optimized to ensure high yield and purity, as impurities can significantly affect the compound's performance in downstream applications. Recent advancements in catalytic methods have further streamlined this synthesis process, reducing production costs and enhancing scalability.
From an environmental perspective, Bitoscanate exhibits favorable biodegradation characteristics under aerobic conditions. Studies have shown that it decomposes into non-toxic byproducts when exposed to microbial activity, making it a safer alternative to traditional chemicals used in similar applications. This property is particularly important for industries that prioritize sustainability and eco-friendly practices.
In conclusion, Bitoscanate (CAS No. 4044-65-9) stands out as a versatile and innovative compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent research advancements, position it as a key player in modern material science and pharmaceutical development. As industries continue to seek sustainable solutions, Bitoscanate's role in enabling greener technologies is expected to grow significantly.
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